N-(3-chlorophenyl)-N'-(3-phenylpropyl)urea
Description
N-(3-chlorophenyl)-N’-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a phenylpropyl group attached to the nitrogen atoms of the urea moiety
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-14-9-4-10-15(12-14)19-16(20)18-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYIPVJVONRXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(3-phenylpropyl)urea typically involves the reaction of 3-chloroaniline with 3-phenylpropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-phenylpropyl isocyanate by reacting 3-phenylpropylamine with phosgene.
Step 2: Reaction of 3-chloroaniline with 3-phenylpropyl isocyanate to form N-(3-chlorophenyl)-N’-(3-phenylpropyl)urea.
The reaction conditions typically involve the use of an inert solvent such as dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-(3-phenylpropyl)urea may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of urea derivatives with different oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-(3-phenylpropyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(3-chlorophenyl)-N’-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
N-(3-chlorophenyl)-N’-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
